

3-Methoxy-4-(trifluoromethyl)phenylboronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Methoxy-4-(trifluoromethyl)phenylboronic acid
Cat. No.:	B580238

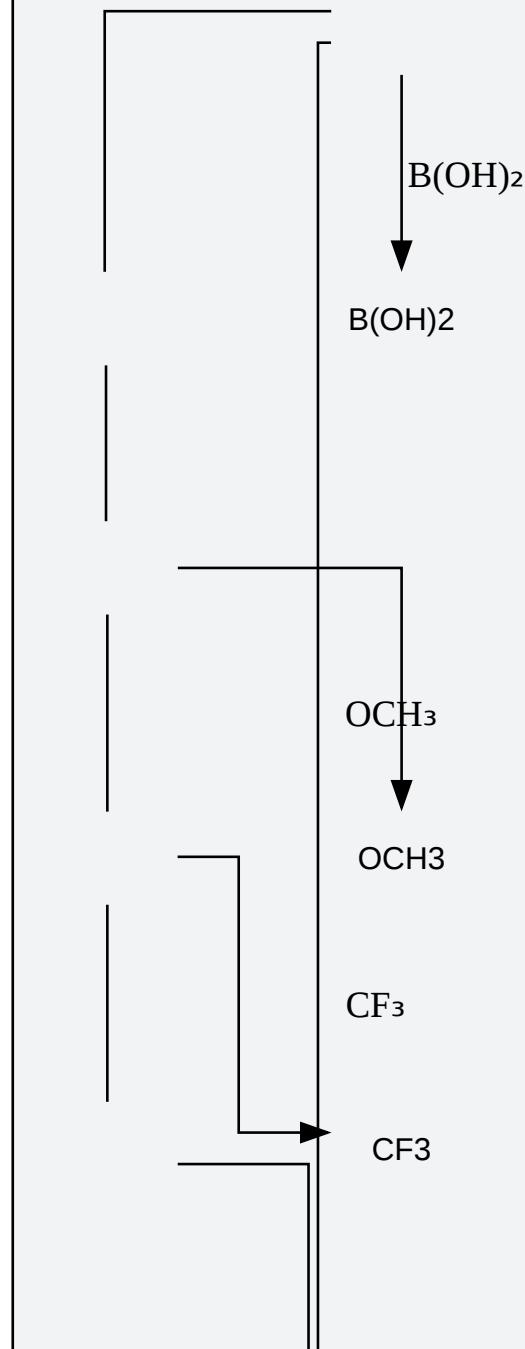
[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-Methoxy-4-(trifluoromethyl)phenylboronic acid**

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Methoxy-4-(trifluoromethyl)phenylboronic acid**. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data from established sources into a practical reference. Beyond presenting raw data, this guide offers insights into the causality behind experimental methodologies for property determination and outlines best practices for the compound's handling, storage, and application. The inclusion of detailed protocols and logical workflow diagrams aims to equip professionals with the knowledge necessary for the effective and safe utilization of this versatile synthetic building block.

Compound Identification and Structure


3-Methoxy-4-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust precursor for introducing the 3-methoxy-4-(trifluoromethyl)phenyl moiety into complex molecular architectures. This functional group is of significant interest in medicinal chemistry,

appearing in various molecular scaffolds investigated for therapeutic applications, including as inhibitors of Bruton's tyrosine kinase (Btk) and in cancer therapy.[1]

The precise arrangement of the methoxy, trifluoromethyl, and boronic acid groups on the phenyl ring dictates the compound's reactivity, stability, and overall physical behavior.

Chemical Structure Diagram

3-Methoxy-4-(trifluoromethyl)phenylboronic acid

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3-Methoxy-4-(trifluoromethyl)phenylboronic acid**.

Physicochemical Properties

The physical properties of a reagent are critical determinants of its handling, reaction setup, and purification procedures. The data presented below has been consolidated from various chemical supplier databases and safety data sheets. It is important to note that some values are predicted based on computational models and should be confirmed experimentally for critical applications.

Property	Value	Source
CAS Number	1004775-33-0	[1] [2]
Molecular Formula	C ₈ H ₈ BF ₃ O ₃	[1] [2]
Molecular Weight	219.95 g/mol	[2]
Appearance	White to off-white crystalline powder	[3] (Inferred from isomer)
Melting Point	198-202 °C (for isomer 4-Methoxy-3-(trifluoromethyl)phenylboronic acid)	[3] [4]
Boiling Point	321.6 ± 52.0 °C (Predicted for isomer)	[3] [4]
Density	1.36 ± 0.1 g/cm ³ (Predicted for isomer)	[3] [4]
pKa	7.93 ± 0.10 (Predicted for isomer)	[3] [4]
Solubility	Data not available. Generally soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water and nonpolar hydrocarbons.	

Note: Experimental data for the exact isomer **3-Methoxy-4-(trifluoromethyl)phenylboronic acid** is limited in publicly available literature. The values for melting point, boiling point, density, and pKa are provided for the closely related isomer, 4-Methoxy-3-(trifluoromethyl)phenylboronic acid (CAS 149507-36-8), to offer a reasonable estimate. These values should be used as a guideline and must be verified experimentally.

Stability and Storage

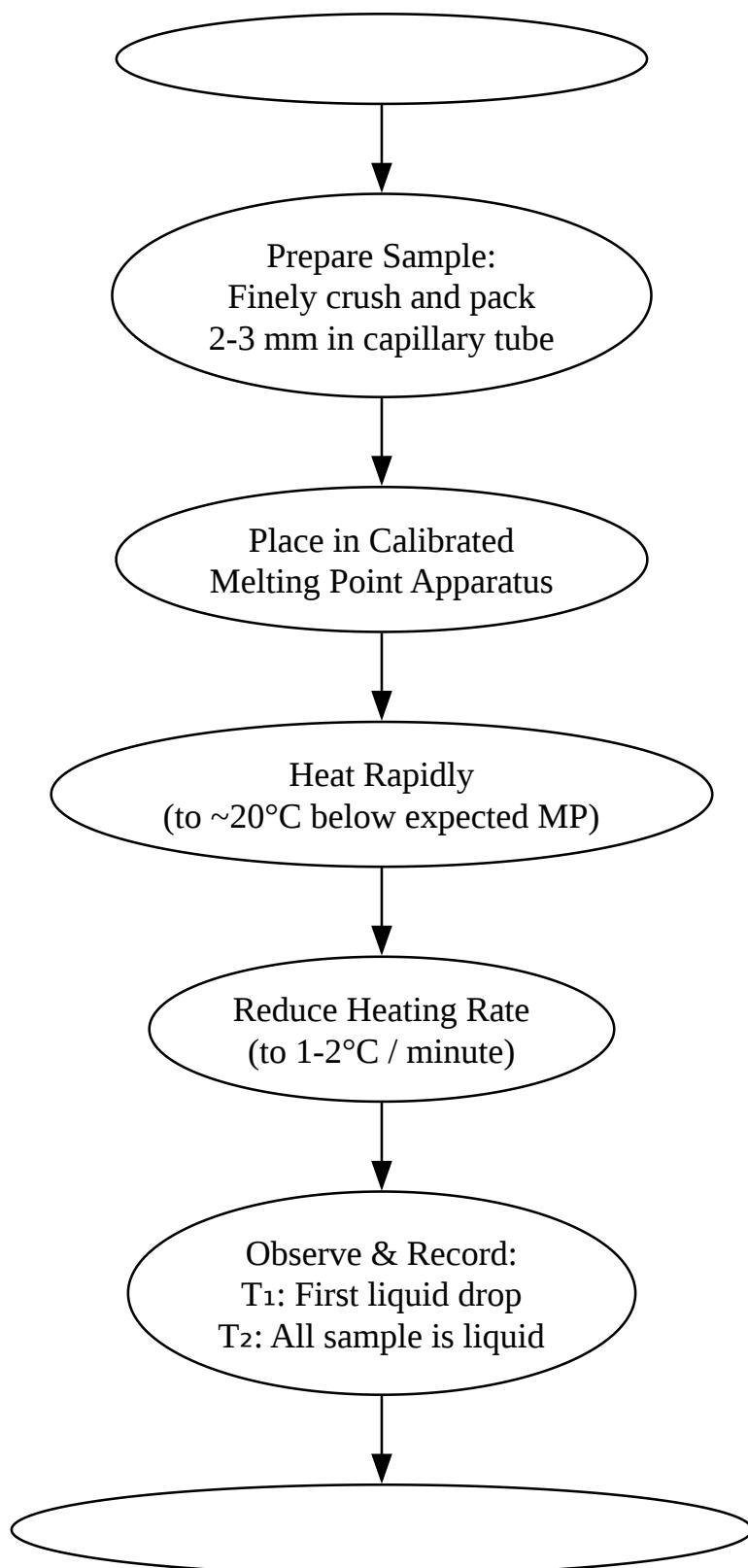
Proper storage is paramount to maintaining the integrity and reactivity of boronic acids.

- Stability: The compound is generally stable under recommended storage conditions. However, like many boronic acids, it can be susceptible to dehydration to form boroxines (anhydrides). It is also reported to be heat-sensitive.[\[5\]](#)
- Storage Conditions: To mitigate degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[\[3\]](#)[\[4\]](#) Recommended storage temperature is refrigerated at 2-8°C in a dry, cool, and well-ventilated area.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[\[5\]](#)

Experimental Protocols for Property Verification

The following protocols describe standard, reliable methods for verifying key physical properties in a laboratory setting. These procedures are designed to be self-validating through adherence to established analytical principles.

Protocol: Melting Point Determination


The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.

Methodology:

- Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can artificially depress the melting point. Finely crush the crystalline powder.
- Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

- Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
- Measurement:
 - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., based on isomer data, heat rapidly to ~180 °C).
 - Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Causality and Expertise: The slow heating rate near the melting point is the most critical parameter for accuracy. Rapid heating does not allow sufficient time for heat transfer, leading to a reading that overshoots the true melting temperature and results in an artificially broad range.

[Click to download full resolution via product page](#)

Caption: Iterative workflow for semi-quantitative solubility analysis.

Safety and Handling

Based on data from Safety Data Sheets (SDS) for this compound and its isomers, standard laboratory precautions are required.

- Hazard Identification:
 - Causes skin irritation (H315). [3] * Causes serious eye irritation (H319). [3] * May cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield. [5][6] * Hand Protection: Wear suitable chemical-resistant gloves. [5][6] * Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. [3][5] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator may be necessary. [7]* First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention. [5] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [3][5] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [3][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1004775-33-0|(3-Methoxy-4-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 3-TRIFLUOROMETHYL-4-METHOXY-PHENYLBORONIC ACID | 149507-36-8 [amp.chemicalbook.com]

- 4. 3-TRIFLUOROMETHYL-4-METHOXY-PHENYLBORONIC ACID | 149507-36-8
[amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Methoxy-4-(trifluoromethyl)phenylboronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580238#3-methoxy-4-trifluoromethyl-phenylboronic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com